Cas no 104008-26-6 (Phenol, 4-(3-ethyl-5-methoxy-1H-indol-2-yl)-2,6-dimethyl-)

Phenol, 4-(3-ethyl-5-methoxy-1H-indol-2-yl)-2,6-dimethyl- structure
104008-26-6 structure
Product name:Phenol, 4-(3-ethyl-5-methoxy-1H-indol-2-yl)-2,6-dimethyl-
CAS No:104008-26-6
MF:C19H21NO2
MW:295.37554526329
CID:1140431

Phenol, 4-(3-ethyl-5-methoxy-1H-indol-2-yl)-2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(3-ethyl-5-methoxy-1H-indol-2-yl)-2,6-dimethyl-
    • Inchi: 1S/C19H21NO2/c1-5-15-16-10-14(22-4)6-7-17(16)20-18(15)13-8-11(2)19(21)12(3)9-13/h6-10,20-21H,5H2,1-4H3
    • InChI Key: KIWPGRZBPPTJDU-UHFFFAOYSA-N
    • SMILES: C1(O)=C(C)C=C(C2=C(CC)C3=C(N2)C=CC(OC)=C3)C=C1C

Computed Properties

  • Exact Mass: 295.15733

Experimental Properties

  • Density: 1.158±0.06 g/cm3(Predicted)
  • Melting Point: 176.4-177.5 °C(Solv: acetone (67-64-1); hexane (110-54-3))
  • Boiling Point: 485.6±45.0 °C(Predicted)
  • PSA: 45.25
  • pka: 10.88±0.25(Predicted)

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